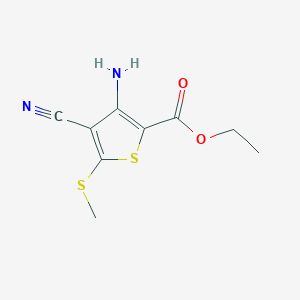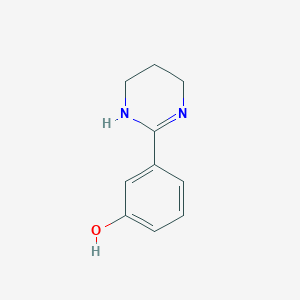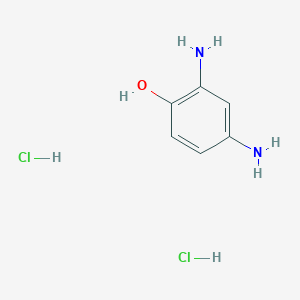
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S2 . It contains functional groups such as –CN, –NH2, and ester groups on the thiophene core .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The reaction of ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate 1 gave ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate 2. The later compound undergoes a series of reactions to give novel 3-amino-N’-substituted benzylidene-4-cyano-5-(methylsulfonyl)thiophene-2-carbohydrazide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate consists of a thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
This compound has been used as a functional electrolyte additive for lithium metal batteries using high-voltage LiCoO2 cathode . It can improve the cathode electrolyte interface (CEI) on the 4.5 V LiCoO2 surface, and also stabilize the solid electrolyte interface on the lithium metal for lithium dendrite suppression .Applications De Recherche Scientifique
Pharmacology: Anticancer and Antimicrobial Applications
This compound has been utilized in the synthesis of derivatives that exhibit anticancer properties . The thiophene ring system, which is part of this compound’s structure, is known to display a range of pharmacological properties, including antimicrobial activity . These derivatives can be particularly effective against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus.
Material Science: Organic Semiconductor Applications
In material science, thiophene derivatives are used as corrosion inhibitors and play a significant role in the development of organic semiconductors . The compound’s derivatives can be incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials.
Chemical Synthesis: Source of Methylsulfonyl Group
The compound is a precursor in the synthesis of methylsulfonyl derivatives, which are widely used in bioactive molecules and drugs . The methylsulfonyl group is desirable due to its broad applications in pharmaceuticals and its role in biological processes.
Agriculture: Pesticide Development
While specific applications in agriculture are not directly mentioned, the antimicrobial properties of thiophene derivatives suggest potential use in the development of pesticides and fungicides to protect crops from bacterial and fungal infections .
Environmental Science: Biodegradation Studies
Thiophene derivatives, including this compound, may be studied for their biodegradability and impact on environmental systems. Understanding their breakdown and interaction with environmental factors is crucial for assessing ecological risks .
Biochemistry: Drug Design and Discovery
In biochemistry, this compound is involved in the design and discovery of new drugs. Its structure can be modified to create new compounds with desired biological activities, aiding in the development of novel therapeutic agents .
Mécanisme D'action
Target of Action
This compound is a synthetic thiophene derivative , and thiophene derivatives have been studied for their potential antimicrobial activities . .
Mode of Action
As a synthetic thiophene derivative, it may share some common mechanisms with other thiophene compounds, such as interacting with bacterial cell walls or inhibiting key enzymes in microbial metabolic pathways
Biochemical Pathways
Thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microbes.
Result of Action
Given that thiophene derivatives have been reported to have antimicrobial activity , this compound may exert similar effects, potentially leading to the inhibition of microbial growth or viability.
Propriétés
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKQPLSSCCDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332988 | |
| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
116170-90-2 | |
| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)








![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)